![molecular formula C19H22N2O4S2 B2813639 2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919862-84-3](/img/structure/B2813639.png)
2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of researchers due to their potential as biologically active compounds. In the context of drug development, this compound class offers exciting possibilities:
- Anti-inflammatory Agents : Thiophene-based molecules exhibit anti-inflammatory properties, making them valuable candidates for designing novel drugs that combat inflammation-related diseases .
- Anticancer Agents : Some thiophene derivatives demonstrate promising anticancer activity. Researchers explore their potential as chemotherapeutic agents .
- Antimicrobial Compounds : Thiophenes have shown antimicrobial effects against bacteria, fungi, and viruses. Investigating their mechanisms of action can lead to new antimicrobial therapies .
- Cardiovascular Health : Certain thiophene-containing compounds possess antihypertensive and anti-atherosclerotic properties, which could contribute to cardiovascular health .
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:
- Organic Field-Effect Transistors (OFETs) : The thiophene ring system is a key component in designing OFETs. These organic semiconductors find applications in flexible displays, sensors, and memory devices .
- Organic Light-Emitting Diodes (OLEDs) : Researchers explore thiophene-based materials for OLEDs due to their luminescent properties. These compounds contribute to energy-efficient displays and lighting systems .
Corrosion Inhibition
Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various applications .
STING Agonists
Recent research has focused on benzo[b]thiophene-2-carboxamide derivatives as STING (Stimulator of Interferon Genes) agonists. When activated, STING triggers immune responses, making these compounds potential candidates for cancer immunotherapy .
Synthetic Strategies
Various synthetic methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, lead to thiophene derivatives. These strategies enable the creation of diverse compounds with tailored properties .
Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives
properties
IUPAC Name |
2-[(3-propan-2-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-11(2)27(24,25)13-7-5-6-12(10-13)18(23)21-19-16(17(20)22)14-8-3-4-9-15(14)26-19/h5-7,10-11H,3-4,8-9H2,1-2H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZYKTZKSZDYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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